1-(9H-Fluoren-9-YL)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Description
Development of Hydroxyproline Derivatives in Peptide Science
Hydroxyproline, first isolated by Hermann Emil Fischer in 1902 from hydrolyzed gelatin, revolutionized understanding of collagen’s structural stability. The discovery that hydroxylation of proline residues enhanced collagen’s thermal stability spurred interest in synthetic analogs. Early work focused on modifying hydroxyproline’s stereochemistry to probe its role in peptide helices. For instance, the synthesis of glycyl-4-hydroxy-L-prolyl-X tripeptides demonstrated how hydroxyl group positioning influenced conformational rigidity.
By the 1980s, researchers recognized that hydroxyproline derivatives could serve as versatile building blocks for non-collagen peptides. The introduction of protective groups, such as the fluorenylmethyloxycarbonyl (Fmoc) moiety, enabled precise control over regio- and stereochemistry during synthesis. Derivatives like 1-(9H-fluoren-9-yl)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate emerged as critical intermediates for constructing cyclic peptides with enhanced metabolic stability.
Table 1: Key Milestones in Hydroxyproline Derivative Development
Fluorenylmethyloxycarbonyl Protection Strategy Advancements
The Fmoc group, introduced in the late 1970s, addressed limitations of earlier protective strategies like tert-butyloxycarbonyl (Boc). Unlike acid-labile Boc, Fmoc’s base-labile nature allowed orthogonal deprotection in multi-step syntheses. This innovation proved pivotal for this compound, where the Fmoc group shields the amine during coupling while permitting mild piperidine-mediated cleavage.
Modern Fmoc chemistry leverages 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for efficient amino group protection. The compound’s synthesis involves reacting 4-hydroxypyrrolidine with Fmoc-Cl in the presence of dicyclohexylcarbodiimide, yielding a carbamate linkage resistant to nucleophilic attack. This stability is critical for maintaining integrity during iterative peptide elongation.
Table 2: Comparison of Protective Group Strategies
| Feature | Fmoc | Boc |
|---|---|---|
| Deprotection Agent | Piperidine | Trifluoroacetic Acid |
| Stability | Acid-resistant | Base-sensitive |
| Byproduct Monitoring | UV-active dibenzofulvene | Not applicable |
Systematic Naming Conventions for Complex Proline Analogues
The IUPAC name this compound encodes its structure through hierarchical descriptors:
- Pyrrolidine backbone : A five-membered saturated ring with nitrogen at position 1.
- 4-Hydroxy substitution : A hydroxyl group at carbon 4, conferring chirality.
- Dicarboxylate esters : Methyl and Fmoc-protected carboxyl groups at positions 1 and 2.
The stereochemical designation (2S,4R) specifies absolute configuration, ensuring synthetic reproducibility. This nomenclature aligns with guidelines for polyfunctional cyclic amines, prioritizing locants for hydroxyl and carboxylate groups.
Table 3: Structural Breakdown of Systematic Name
| Component | Description | Role in Nomenclature |
|---|---|---|
| 1-(9H-fluoren-9-yl)methyl | Fmoc protective group | Indicates N-terminal protection |
| 2-methyl | Methyl ester | Specifies C2 substitution |
| 4-hydroxypyrrolidine | Hydroxylated proline analog | Defines core scaffold |
| 1,2-dicarboxylate | Esterified carboxyl groups | Denotes carboxylation sites |
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCMBJJPVSUPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable amine and carboxylic acid derivatives.
Introduction of the fluorenylmethyl group: This step often involves nucleophilic substitution reactions where the fluorenylmethyl group is introduced using reagents like fluorenylmethyl chloride.
Hydroxylation and esterification: The hydroxyl group is introduced through selective oxidation reactions, and esterification is achieved using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl esters in the dicarboxylate moiety undergo hydrolysis under acidic or basic conditions to form carboxylic acids.
Oxidation of Hydroxyl Group
The 4-hydroxy group can be oxidized to a ketone using oxidizing agents.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃, acidic conditions | 4-keto derivative | Formation of a ketone at the 4-position |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions.
Deprotection of Fmoc Group
While the Fmoc group is structurally integrated, its removal (if required) typically involves basic conditions.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Base-mediated | Piperidine, DMF | Amine derivative | Potential removal of Fmoc under basic conditions |
Stereochemical Stability
The (2S,4R) stereochemistry influences reaction outcomes. For example, in radiosynthesis studies, stereospecific reactions with high diastereomeric excess (>98%) were observed .
Scientific Research Applications
(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
tert-Butyl-Protected Derivatives
- Compound: (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 15761-39-4) Molecular Formula: C11H19NO5 Key Differences: Replaces the Fmoc group with a tert-butyl (Boc) group. The Boc group is acid-labile, contrasting with the base-sensitive Fmoc in the target compound. This makes it suitable for different deprotection conditions in peptide synthesis . Applications: Intermediate in organic synthesis, particularly for Boc-SPPS strategies .
Compound : (2S,3S)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0)
Piperidine and Aziridine Analogues
Compound : 1-((9H-Fluoren-9-yl)methyl) 2-allyl aziridine-1,2-dicarboxylate
Compound : (2R,4S)-4-Hydroxypiperidine-1,2-dicarboxylate
Functional Group Variations
Carboxylic Acid Derivatives
Substituent Modifications
- Compound : 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 2243503-42-4)
Stereochemical Variants
- Compound : (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (HY-W017882)
Comparative Data Table
Biological Activity
1-(9H-Fluoren-9-YL)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 122350-59-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological evaluations, particularly focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine core substituted with a fluorenyl group. Its molecular formula is C21H21NO5, with a molecular weight of 367.40 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxyl and carboxyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.40 g/mol |
| CAS Number | 122350-59-8 |
| InChI Key | AWCMBJJPVSUPSS-YJYMSZOUSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like L-proline derivatives. The process may include the use of protecting groups for amines and carboxylic acids to ensure selective reactions. For example, a common synthetic route involves the formation of the pyrrolidine ring followed by esterification with fluorenylmethyl chloroformate .
Cytotoxicity and Antitumor Activity
Research into similar pyrrolidine derivatives has indicated potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated activity in preclinical models involving human tumor xenografts . The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation.
The biological mechanisms through which this compound may exert its effects are still under investigation. However, studies suggest that compounds containing pyrrolidine rings can modulate enzyme activity or interact with specific cellular receptors involved in signal transduction pathways .
Case Studies
- Antimicrobial Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives and assessed their antimicrobial activity against multidrug-resistant strains. While these derivatives did not exhibit significant activity against Gram-negative pathogens, some showed promise against Gram-positive strains .
- Cytotoxicity Testing : In vitro assays conducted on related compounds revealed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways . This suggests that the target compound may share similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
